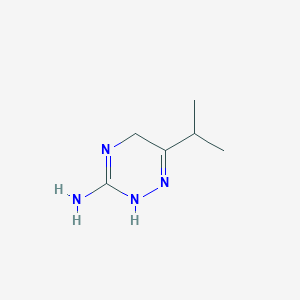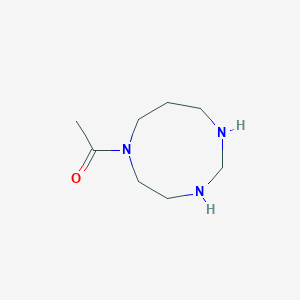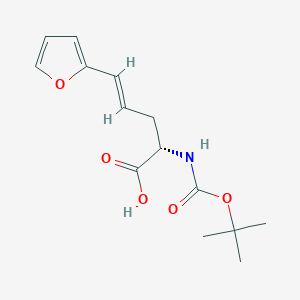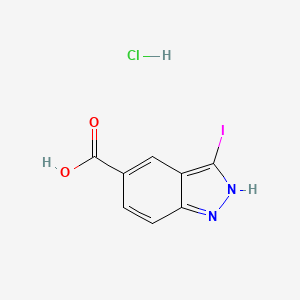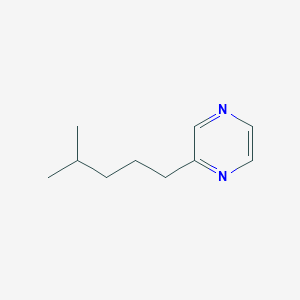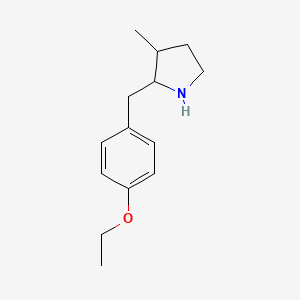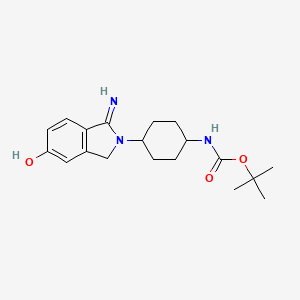
tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a hydroxy-iminoisoindolinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate typically involves multiple steps. One common approach is the reaction of a cyclohexylamine derivative with tert-butyl chloroformate to form the tert-butyl carbamate intermediate. This intermediate is then reacted with a hydroxy-iminoisoindolinyl derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with biological molecules makes it useful in various biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The hydroxy-iminoisoindolinyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Cyclohexyl carbamate: Lacks the hydroxy-iminoisoindolinyl group but shares the cyclohexyl and carbamate structure.
Hydroxy-iminoisoindoline derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H27N3O3 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(6-hydroxy-3-imino-1H-isoindol-2-yl)cyclohexyl]carbamate |
InChI |
InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)21-13-4-6-14(7-5-13)22-11-12-10-15(23)8-9-16(12)17(22)20/h8-10,13-14,20,23H,4-7,11H2,1-3H3,(H,21,24) |
Clave InChI |
TZKXIBYREMKYIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=N)C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


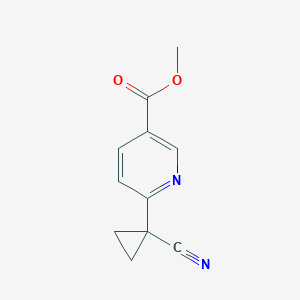

![4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13102334.png)
